4-Acetylpyridine oxime
Overview
Description
4-Acetylpyridine oxime is a chemical compound with the linear formula C7H8N2O . It has a molecular weight of 136.155 . This compound is part of a collection of rare and unique chemicals .
Synthesis Analysis
4-Acetylpyridine can be converted into enaminone by refluxing with DMF/DMA reagent in dry xylene . In another research, a monomer (E)-4-acetylpyridine oxime and its terpolymers with 4-hydroxyacetophenone/4-hydroxybenzaldehyde and formaldehyde were synthesized .Molecular Structure Analysis
The molecular structure of this compound includes a nucleophilic nitrogen and oxygen, and an ambiphilic carbon . The InChIKey of the compound is OZJWWTXSMXGPMI-TWGQIWQCSA-N . The compound’s canonical SMILES is CC(=NO)C1=CC=NC=C1 and its isomeric SMILES is C/C(=N/O)/C1=CC=NC=C1 .Chemical Reactions Analysis
4-Acetylpyridine is known to react with strong oxidizing agents and strong reducing agents . It has been found that some oximes of pyridine showed high activity against HIV . Moreover, it was found that such compounds are used as antidotes against the cytotoxicity of organophosphorus compounds .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 136.15 g/mol, a XLogP3-AA of 0.8, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 3, and a rotatable bond count of 1 .Scientific Research Applications
1. Transformation in Complexes
4-Acetylpyridine oxime can undergo transformation in certain metal complexes. For instance, 2-Acetylpyridine oxime esters transform into α-oxygenated imines in an Ir(iii) complex. This process is facilitated by the selective metal coordination of the imino group, promoting tautomerization of the oxime esters into N-oxyenamines and subsequent rearrangement (Takahashi, Kodama, & Ishii, 2017).
2. Antimicrobial Properties in Terpolymers
A study on designed terpolymers bearing p-acetylpyridine oxime moieties revealed excellent antimicrobial properties. These terpolymers, synthesized using an acid catalyst, strongly inhibited the growth of a wide range of microorganisms, including Gram-positive, Gram-negative bacteria, and fungi (Chauhan, 2013).
3. Role in Physiologically Based Pharmacokinetic Models
Physiologically based pharmacokinetic (PBPK) models for certain oximes, like 1,1’-trimethylenebis{4-hydroxyiminomethyl}pyridinium dibromide, have been developed. These models help in understanding the pharmacokinetics and optimizing dosing regimens for improved therapeutic efficacy in humans (Sterner, Ruark, Covington, Yu, & Gearhart, 2013).
4. Reactivation of Nerve Agent Inhibited Enzymes
Oximes, including this compound derivatives, have been studied for their ability to reactivate enzymes like acetylcholinesterase inhibited by nerve agents. This research is significant for developing treatments against organophosphate compound poisoning (de Koning, Horn, Worek, & van Grol, 2020).
5. Interaction with Mitochondrial Oxidase Activity
The interaction of oximes with mitochondrial oxidase enzymes has been explored, providing insights into their potential therapeutic effects and mechanisms of toxicity (Sakurada, Ikegaya, Ohta, Fukushima, Akutsu, & Watanabe, 2009).
6. Reactivation of Inhibited Acetylcholinesterase
Further research has been conducted on the structure-activity relationship of oximes, focusing on their ability to reactivate acetylcholinesterase inhibited by organophosphorus compounds. This is crucial for understanding the efficacy and optimization of antidotes for such poisonings (Jokanović & Prostran, 2009).
7. Kinetic Studies in Resin Systems
This compound is used in the synthesis of self-assembled resin systems, which have applications in antimicrobial coatings in biomedical fields. The thermal stability and biocidal properties of these resin systems have been studied (Chauhan, 2012).
Safety and Hazards
Future Directions
Oximes, including 4-Acetylpyridine oxime, are valuable synthetic building blocks with reactivity modes that enable their use in diverse methodologies, from cycloadditions to bioconjugation . Their reactivity towards photocatalysis and transition metals makes them ideal starting materials for N-containing heterocycles, amino alcohols, and amines . Future directions in these areas are expected to focus on methodologies based on oxime starting materials .
Mechanism of Action
Target of Action
Oximes in general are known to interact with various enzymes and receptors in the body .
Mode of Action
Oximes are known to interact with their targets through various mechanisms, often involving the formation of covalent bonds .
Biochemical Pathways
Oximes are known to be involved in a variety of biochemical reactions, including the reactivation of enzymes inhibited by organophosphates .
Result of Action
Oximes are known to have various biological activities, including antibacterial, anti-fungal, anti-inflammatory, anti-oxidant, and anti-cancer activities .
Action Environment
Factors such as temperature, ph, and the presence of other substances can potentially affect the action of oximes .
Biochemical Analysis
Biochemical Properties
4-Acetylpyridine oxime plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as acetylcholinesterase, where it acts as a reactivator. This interaction is crucial in the context of organophosphate poisoning, where acetylcholinesterase is inhibited. The reactivation of this enzyme by this compound helps restore its normal function, thereby mitigating the toxic effects of organophosphates .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In neural cells, it has been shown to influence cell signaling pathways by modulating the activity of acetylcholinesterase. This modulation can lead to changes in neurotransmitter levels, affecting neural communication and function. Additionally, this compound has been observed to impact gene expression and cellular metabolism, particularly in liver and kidney cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active site of acetylcholinesterase, facilitating the reactivation of the enzyme. This binding interaction is characterized by the formation of a covalent bond between the oxime group and the phosphorylated serine residue in the enzyme’s active site. This covalent bond formation leads to the cleavage of the phosphate group, thereby restoring the enzyme’s activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation observed over extended periods. Long-term studies have shown that prolonged exposure to this compound can lead to changes in cellular function, particularly in neural cells. These changes include alterations in cell signaling pathways and gene expression, which can have long-term implications for cellular health .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to effectively reactivate acetylcholinesterase without causing significant adverse effects. At higher doses, toxic effects have been observed, including neurotoxicity and hepatotoxicity. These adverse effects highlight the importance of careful dosage optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to the detoxification of organophosphates. The compound interacts with enzymes such as cytochrome P450, which play a role in its metabolism. These interactions can lead to changes in metabolic flux and metabolite levels, affecting the overall metabolic profile of the organism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes. These interactions can influence the localization and accumulation of the compound within specific tissues, affecting its overall bioavailability and efficacy .
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm, where it exerts its biochemical effects. The compound does not appear to have specific targeting signals or post-translational modifications that direct it to particular organelles. Its presence in the cytoplasm allows it to interact with various enzymes and proteins, influencing cellular function .
Properties
IUPAC Name |
(NZ)-N-(1-pyridin-4-ylethylidene)hydroxylamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O/c1-6(9-10)7-2-4-8-5-3-7/h2-5,10H,1H3/b9-6- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZJWWTXSMXGPMI-TWGQIWQCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)C1=CC=NC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/O)/C1=CC=NC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1194-99-6 | |
Record name | Ethanone, oxime | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63918 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-ACETYLPYRIDINE OXIME | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural characterization of 4-acetylpyridine oxime and how is it typically synthesized?
A1: this compound (APO) is an organic compound with the molecular formula C7H8N2O. Its structure consists of a pyridine ring substituted at the 4-position with an acetyl group, which further bears an oxime group.
Q2: What are the antimicrobial properties of this compound and how have these been investigated?
A: Research has demonstrated that this compound exhibits significant antimicrobial activity against a broad spectrum of microorganisms, including Gram-positive bacteria, Gram-negative bacteria, and fungi. [] This activity has been assessed through studies involving the incorporation of APO into terpolymers. Notably, terpolymers synthesized from APO, 4-hydroxyacetophenone/4-hydroxybenzaldehyde, and formaldehyde displayed potent inhibitory effects on the growth of various microorganisms. []
Q3: What is known about the thermal stability of this compound-based polymers?
A: The thermal stability of terpolymers incorporating this compound has been investigated using techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). [] These studies provide insights into the degradation behavior of these polymers at different temperatures. The activation energy (Ea) values for thermal decomposition, determined using the isoconversional Flynn–Wall–Ozawa method, offer valuable information about the energy barrier that needs to be overcome for the degradation process to occur. [] This information is crucial for understanding the temperature range within which these polymers can be used effectively.
Q4: Are there any computational studies on this compound derivatives and their potential applications?
A: Yes, molecular docking studies have been conducted on this compound derivatives to explore their potential as acetylcholinesterase ligands. [] These computational studies provide insights into the binding interactions between these compounds and the enzyme, offering valuable information for the development of novel therapeutic agents.
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